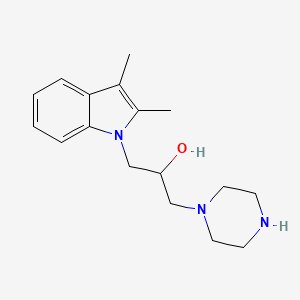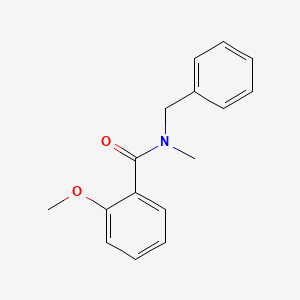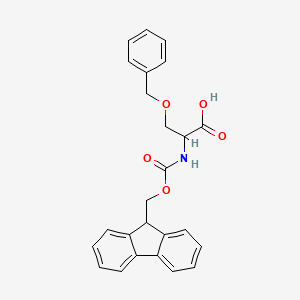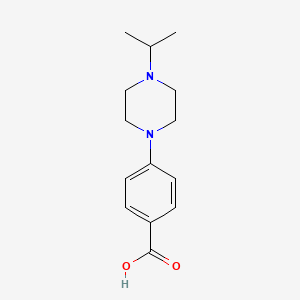![molecular formula C7H13N3 B1638555 Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine CAS No. 883542-41-4](/img/structure/B1638555.png)
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine
描述
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine is an organic compound that features an imidazole ring, a common structural motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole core.
Alkylation: The imidazole ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen position.
Ethylation: The next step involves the introduction of the ethylamine side chain. This can be achieved by reacting the methylated imidazole with ethylene oxide or ethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
Oxidation: Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain can be modified by reacting with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
作用机制
The mechanism by which Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
2-Methylimidazole: Lacks the ethylamine side chain, making it less versatile in certain applications.
Histamine: Contains an imidazole ring but has different substituents, leading to distinct biological activities.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups, used in different research contexts.
Uniqueness
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and ethylamine groups allows for diverse reactivity and interaction with biological targets, making it a valuable compound in various research fields.
属性
IUPAC Name |
N-methyl-2-(2-methylimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-3-8-2/h4,6,8H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPVGDRFDSHWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)






![(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide](/img/structure/B1638516.png)
![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)

![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzenesulfonic acid](/img/structure/B1638523.png)
